molecular formula C12H15Cl2F3N4 B1402599 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride CAS No. 1361114-75-1

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

Cat. No.: B1402599
CAS No.: 1361114-75-1
M. Wt: 343.17 g/mol
InChI Key: CDHCEGSBHQQLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride is a heterocyclic compound that contains both imidazo[1,2-a]pyrimidine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride is unique due to its combination of the piperidine and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-piperidin-2-yl-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-3-1-2-4-16-8)18-11-17-5-6-19(10)11;;/h5-8,16H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHCEGSBHQQLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=NC=CN3C(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 2
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 3
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 4
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 5
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 6
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

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